molecular formula C22H24N2O4S2 B2871265 Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 899966-15-5

Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No. B2871265
CAS RN: 899966-15-5
M. Wt: 444.56
InChI Key: YXXRGJNWGVDHKF-UHFFFAOYSA-N
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Description

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .


Synthesis Analysis

The synthesis of similar compounds often involves a multi-step protocol. For example, a novel compound with a piperazine moiety was obtained in good yield via a three-step protocol .


Molecular Structure Analysis

The structure of similar compounds is typically assigned by High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a common reaction in the synthesis of similar compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques like NMR .

Scientific Research Applications

Metabolism and Enzymatic Interaction

Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate, due to its complex structure, is involved in various enzymatic and metabolic pathways in biological systems. A study identified the enzymes involved in its oxidative metabolism, highlighting the role of cytochrome P450 enzymes (CYP2D6, CYP2C9, CYP3A4/5, CYP2A6, CYP2C19) in its transformation. These enzymes catalyze the formation of various metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol, further metabolized to the corresponding benzoic acid. This demonstrates the compound's involvement in complex biochemical pathways, with implications for its pharmacokinetic properties and potential therapeutic applications (Hvenegaard et al., 2012).

Antimicrobial and Antifungal Activity

Research on derivatives of methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate has shown potential antimicrobial and antifungal activities. Compounds synthesized from similar structures have been evaluated against various pathogens, indicating their potential in treating infections. These studies contribute to our understanding of the compound's broader applications in developing new therapeutic agents (Othman et al., 2019).

Anticancer Properties

Derivatives of methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate have been studied for their antiproliferative effects against human cancer cell lines, indicating potential anticancer properties. These findings suggest the compound's utility in developing new anticancer therapies, further expanding its scientific research applications (Mallesha et al., 2012).

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, similar compounds often target alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure and use. For example, some opioids can cause acute toxicity, including increased body tone, gasping, subsequent loss of posture, and death due to respiratory blockage under complete muscular relaxation .

Future Directions

The future directions in the study of similar compounds often involve the development of new synthesis methods and the exploration of their therapeutic potential .

properties

IUPAC Name

methyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-15-7-6-9-18(16(15)2)23-11-13-24(14-12-23)30(26,27)21-17-8-4-5-10-19(17)29-20(21)22(25)28-3/h4-10H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXRGJNWGVDHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC=C43)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

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